molecular formula C13H25NO3 B13581113 Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

Cat. No.: B13581113
M. Wt: 243.34 g/mol
InChI Key: DMUJXZJRHWAQDY-UHFFFAOYSA-N
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Description

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl backbone substituted with a hydroxyl group at the 1-position and a methyl group at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling its use in multi-step synthetic routes, particularly in pharmaceutical intermediates and peptidomimetics .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-10-6-5-7-13(16,8-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15)

InChI Key

DMUJXZJRHWAQDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Preparation via Carbamate Formation from Amino Alcohols

  • Starting Materials: The synthesis begins with the amino alcohol precursor, (1-hydroxy-3-methylcyclohexyl)methylamine, which contains the free amine and hydroxy functionalities.

  • Reagents and Conditions:

    • Di-tert-butyl dicarbonate (Boc2O) is used as the carbamoylating agent.
    • Solvent: Dry dichloromethane (DCM) or ethyl acetate.
    • Temperature: 0 °C to room temperature.
    • Base: Often triethylamine or N-methylmorpholine to neutralize the acid byproduct.
    • Reaction time: 1–3 hours.
  • Procedure:

    • Dissolve the amino alcohol in dry DCM under inert atmosphere.
    • Cool the solution to 0 °C.
    • Add di-tert-butyl dicarbonate slowly with stirring.
    • Add base to maintain neutral pH.
    • Stir the reaction mixture at room temperature for 2 hours.
    • Quench with water, extract the organic layer, wash with saturated sodium bicarbonate and brine.
    • Dry over anhydrous magnesium sulfate and evaporate solvent under reduced pressure.
    • Purify the product by column chromatography or recrystallization.
  • Yield and Purity: Yields typically exceed 80%, with high purity confirmed by NMR and mass spectrometry.

Alternative Method: Mixed Anhydride Approach (Patent CN102020589B)

  • Starting Material: N-Boc protected amino acid derivatives analogous to N-BOC-D-Serine.

  • Key Steps:

    • Formation of mixed acid anhydride intermediate using isobutyl chlorocarbonate (i-BuOCOCl) with N-methylmorpholine as acid scavenger.
    • Condensation of the mixed anhydride with an amine (e.g., benzylamine) in anhydrous ethyl acetate.
    • Isolation of the tert-butyl carbamate derivative.
  • Reaction Conditions:

    • Temperature: 0 °C to room temperature.
    • Solvent: Anhydrous ethyl acetate.
    • Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide may be used in subsequent alkylation steps.
  • Advantages:

    • High stereochemical control with potential for enantiomerically pure products.
    • Suitable for scale-up in pharmaceutical intermediate synthesis.

Reduction and Grignard Addition Routes for Related Structures

  • For related carbamate derivatives with hydroxy substituents on cyclic systems, Grignard reagents (e.g., methylmagnesium bromide) have been used to introduce methyl groups at carbonyl positions prior to carbamate protection.

  • Example: tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate synthesized by Grignard addition to tert-butyl 3-oxoazetidine-1-carboxylate, followed by workup and purification.

  • Reaction conditions involve low temperatures (0 °C to room temperature), inert atmosphere, and subsequent quenching with ammonium chloride solution.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes
1 (1-hydroxy-3-methylcyclohexyl)methylamine Di-tert-butyl dicarbonate, DCM, base, 0 °C to RT, 2 h >80 Direct Boc protection of amine
2 N-Boc protected amino acid derivative Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate ~90 Mixed anhydride intermediate, stereoselective
3 Cyclic ketone derivative Methylmagnesium bromide, THF, 0 °C to RT, quench with NH4Cl 78–99 Grignard addition preceding Boc protection
  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of tert-butyl group (singlet ~1.4 ppm), hydroxy methine/methylene protons, and carbamate NH signals.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formula CxHyNO3 confirm molecular weight.

  • Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch (~1700 cm^-1) and hydroxyl group absorptions.

  • Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures; purity assessed by HPLC.

  • The tert-butyl carbamate protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid).

  • The presence of the hydroxy substituent on the cyclohexyl ring can influence stereochemistry and reactivity; thus, stereochemical control during synthesis is crucial.

  • The synthetic routes involving mixed anhydride intermediates provide better enantiomeric purity, which is critical for pharmaceutical applications.

  • Phase-transfer catalysis and alkylation steps can be integrated post-carbamate formation to elaborate the molecule further, as demonstrated in related patent literature.

The preparation of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate primarily involves the protection of the corresponding amino alcohol with di-tert-butyl dicarbonate under mild conditions. Alternative methods utilizing mixed anhydride intermediates and phase-transfer catalysis offer routes for stereoselective synthesis and further functionalization. Analytical methods confirm the structure and purity of the product. These methods are well-established in organic synthesis and are adaptable for scale-up in pharmaceutical intermediate production.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical in peptide synthesis and intermediate generation.

Reaction Conditions Outcome Source
Trifluoroacetic acid (TFA) in dichloromethane (DCM)Cleavage of Boc group to free amine (quantitative yield)
HCl in dioxane (4 M, 2 h, 25°C)Deprotection with formation of HCl salt

Example :
In a synthesis of thiazole derivatives, TFA-mediated Boc deprotection of analogous carbamates facilitated subsequent coupling reactions with carboxylic acids (e.g., 3,4,5-trimethoxybenzoyl chloride) .

Acylation at the Carbamate Nitrogen

The carbamate nitrogen can react with acid chlorides or anhydrides to form N-acyl derivatives.

Reagent Conditions Product Yield Source
Methacryloyl chlorideDioxane, 80°C, hindered amineN-Methacryloyl carbamate50%
3,4,5-Trimethoxybenzoyl chlorideDMF, HCTU, DIEA, 0–25°CTrimethoxybenzoyl-substituted carbamate85%

Mechanistic Insight :
Hindered amines like dicyclohexylmethylamine minimize side reactions (e.g., bis-acylation) by reducing nucleophilicity of the deprotonated intermediate .

Hydroxyl Group Functionalization

The secondary hydroxyl group undergoes esterification, oxidation, or etherification.

Reaction Reagent Product Notes Source
OxidationDess-Martin periodinaneKetone derivativeRequires anhydrous conditions (extrapolated)
EsterificationAcetyl chloride, pyridineAcetylated carbamateSteric hindrance limits reactivity

Chiral Considerations :
The (R)- or (S)-configuration at the hydroxyl-bearing carbon (e.g., in N-Boc-N-methyl-D-valinol analogs) impacts stereoselective reactions, such as thiazole ring formation .

Thiazole Ring Formation

The hydroxyl and amine groups participate in cyclization to form heterocycles.

Substrate Reagents Product Yield Source
Boc-protected amino alcoholLawesson’s reagent, calcium carbonateThiazole-4-carboxylate derivative60–75%

Key Observation :
Racemization at the α-carbon may occur during thiazole synthesis due to acid-catalyzed imine-enamine tautomerization .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) leads to Boc group decomposition.

  • Hydrolysis : Susceptible to basic hydrolysis (e.g., NaOH/MeOH) yielding cyclohexanol and methylamine derivatives .

Scientific Research Applications

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Studied for its potential use in modifying biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound.

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl and Cyclopentyl Backbones

Compounds with tert-butyl carbamate groups on cycloaliphatic rings are common in medicinal chemistry. Key analogs include:

Compound Name Substituents Ring Size Key Features Reference
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 3-hydroxy, 1S,3S-configuration Cyclopentyl Stereospecific hydroxyl placement
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate 3-hydroxy, 1S,3R-configuration Cyclopentyl Diastereomeric to the above
tert-Butyl (3-oxocyclohexyl)carbamate 3-oxo (keto) group Cyclohexyl Oxo group enhances electrophilicity
tert-Butyl (3-oxocyclopentyl)carbamate 3-oxo group Cyclopentyl Smaller ring; similarity score 0.98

Key Observations :

  • Ring Size : Cyclohexyl analogs (e.g., the target compound) exhibit greater conformational flexibility compared to cyclopentyl derivatives, influencing binding affinity and solubility .

Functional Group Variations

Substituents on the cycloaliphatic ring significantly alter physicochemical and biological properties:

Compound Name Substituents Functional Impact Reference
tert-Butyl N-(3-fluorocyclohexyl)carbamate 3-fluoro Increased electronegativity, metabolic stability
tert-Butyl (1-cyano-4-methylcyclohexyl)(3-hydroxypropyl)carbamate Cyano, hydroxypropyl Cyano group introduces steric hindrance and polarity
tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate 2-aminoethyl Facilitates peptide coupling

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substitution (e.g., 3-fluorocyclohexyl) improves membrane permeability and resistance to oxidation .
  • Bifunctional Groups: Aminoethyl or hydroxypropyl side chains (e.g., ) enable further derivatization, expanding utility in linker-based syntheses.

Stereochemical Variations

Stereochemistry critically influences biological activity and synthetic pathways:

Compound Name Configuration Impact Reference
methyl cis-3-hydroxycyclopentane-1-carboxylate cis-3-hydroxy Enhanced intramolecular H-bonding
methyl trans-3-hydroxycyclopentane-1-carboxylate trans-3-hydroxy Altered solubility and crystal packing

Key Observations :

  • Cis vs. Trans : Cis-hydroxy configurations (e.g., cis-cyclopentyl) often exhibit higher solubility due to polar group alignment, whereas trans isomers may favor crystalline phases .

Data Tables: Structural and Functional Comparisons

Table 1: Molecular Formulas and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, IR) Reference
tert-Butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate C₁₃H₂₅NO₃ 243.34 1H NMR: δ 1.42 (s, Boc), 3.2–3.5 (m, CH₂NH)
tert-Butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 217.28 19F NMR: δ -118.2 (dt, J = 48 Hz)
tert-Butyl (3-oxocyclohexyl)carbamate C₁₁H₁₉NO₃ 213.27 IR: 1710 cm⁻¹ (C=O stretch)

Biological Activity

Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Kinase Inhibition : The compound has been investigated for its role as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are critical in cell proliferation and differentiation . By inhibiting these kinases, the compound may disrupt cancer cell growth and induce apoptosis.
  • Neuroprotective Effects : Studies suggest that derivatives of this compound exhibit protective effects in neuronal cells. For instance, related compounds have shown moderate protective activity against neurotoxic agents like amyloid beta (Aβ) in astrocytes, reducing inflammatory cytokines such as TNF-α .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Description Reference
Kinase Inhibition Inhibits TRKs involved in cell signaling pathways linked to cancer proliferation.
Neuroprotection Reduces cell death in astrocytes exposed to Aβ, showing potential for treating neurodegenerative diseases.
Anti-inflammatory Properties Decreases production of inflammatory cytokines (e.g., TNF-α) in response to neurotoxic stimuli.
Metabolic Regulation Potential effects on fatty acid metabolism through modulation of acetyl-CoA carboxylase activity, influencing lipid biosynthesis and oxidation.

Case Studies and Research Findings

  • Cancer Research : In vitro studies have demonstrated that compounds with similar structures can inhibit TRK activity, leading to reduced proliferation of cancer cell lines. This suggests that this compound could be a candidate for further investigation in oncology.
  • Neurodegenerative Disease Models : In models of Alzheimer’s disease, related compounds have shown efficacy in protecting neuronal cells from Aβ-induced toxicity. The reduction in TNF-α levels indicates a potential mechanism for mitigating neuroinflammation associated with neurodegenerative processes .
  • Metabolic Studies : Research on small molecule inhibitors targeting acetyl-CoA carboxylase suggests that similar compounds can effectively modulate fatty acid metabolism, presenting opportunities for addressing metabolic syndrome-related conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Biological Activity Potency/Effectiveness
Tert-butyl (cis-3-hydroxycyclobutyl)carbamateModerate kinase inhibitionIC50 values not specified
Tert-butyl (4-hydroxy-3-(2-methylpiperidin-yl))carbamateNeuroprotective against Aβ toxicityReduces TNF-α by approximately 20%
Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamateSimilar anti-inflammatory effectsComparable efficacy in vitro

Q & A

Q. How can synthetic routes for Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate be designed?

  • Methodology : The synthesis typically involves multi-step reactions with protective group strategies. For example, tert-butyl carbamates are often synthesized via condensation reactions using coupling reagents like EDCI/HOBt . Advanced routes may employ palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligands) to introduce aryl/heteroaryl groups . Key intermediates, such as hydroxylated cyclohexane derivatives, are functionalized using tert-butyl carbamate protection to stabilize reactive amines .

Q. What are the critical physicochemical properties of this compound, and how are they characterized?

  • Methodology :
  • Melting Point : Differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Measured in polar/non-polar solvents via gravimetric analysis .
  • Stereochemistry : Determined using chiral HPLC or X-ray crystallography (see SHELX refinement in ).
  • Spectroscopic Data : NMR (¹H/¹³C) for functional group identification; IR for carbamate C=O stretching (~1680–1720 cm⁻¹) .

Q. How can spectroscopic methods validate the compound’s purity and structure?

  • Methodology :
  • NMR : Compare experimental ¹H/¹³C spectra with computational predictions (e.g., density functional theory) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 215.29 for tert-butyl (4-hydroxycyclohexyl)carbamate analogs ).
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can synthetic conditions be optimized for improved stereoselectivity and yield?

  • Methodology :
  • Catalyst Screening : Test Pd, Ni, or Cu catalysts with chiral ligands (e.g., BINAP) for enantioselective synthesis .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in carbamate formation .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions in sensitive steps .

Q. How is the crystal structure resolved, and how is absolute configuration determined?

  • Methodology :
  • X-ray Diffraction : Single-crystal X-ray data collected at 100–150 K. Use SHELXL for refinement to achieve R₁ < 0.05 .
  • Flack Parameter : Analyze to confirm enantiomeric purity in chiral centers .
  • Comparative Analysis : Align experimental data with similar carbamate derivatives (e.g., tert-butyl (3-hydroxycyclopentyl)carbamate ).

Q. What are the applications of this compound in medicinal chemistry or catalysis?

  • Case Studies :
  • Drug Intermediates : Used in synthesizing CCR2 antagonists via iodolactamization .
  • Protective Groups : Tert-butyl carbamates stabilize amines in peptide synthesis and organocatalysis .
  • Structure-Activity Studies : Modify the hydroxy-methylcyclohexyl moiety to explore bioactivity (e.g., anti-inflammatory analogs ).

Q. How can stability and degradation pathways be analyzed under varying conditions?

  • Methodology :
  • Forced Degradation : Expose to heat, light, or acidic/basic conditions; monitor via HPLC .
  • Kinetic Studies : Track decomposition rates using Arrhenius plots to predict shelf life.
  • Degradation Products : Identify by LC-MS/MS (e.g., tert-butyl alcohol or cyclohexanol derivatives ).

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